Iopydone

Catalog No.
S530759
CAS No.
5579-93-1
M.F
C5H3I2NO
M. Wt
346.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iopydone

CAS Number

5579-93-1

Product Name

Iopydone

IUPAC Name

3,5-diiodo-1H-pyridin-4-one

Molecular Formula

C5H3I2NO

Molecular Weight

346.89 g/mol

InChI

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)

InChI Key

FRPFEVLOFNAKBS-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1)I)I

solubility

Soluble in DMSO

Synonyms

Iopydone; Hytrast; Iopydonum; NSC 135284; NSC-135284; NSC135284;

Canonical SMILES

C1=C(C(=O)C(=CN1)I)I

The exact mass of the compound Iopydone is 346.8304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Iodopyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Iopydone (3,5-diiodo-4(1H)-pyridone) is a highly halogenated heterocyclic compound predominantly utilized as a specialized radiopaque suspension agent and a critical synthetic precursor for advanced iodinated contrast media. Characterized by its exceptionally high iodine mass fraction (approximately 73.2%) and negligible aqueous solubility, it is engineered to provide dense mucosal coating without the rapid osmotic absorption associated with water-soluble monomeric agents [1]. In industrial procurement, Iopydone is sourced either for direct formulation into specialized micro-suspensions—often paired with its N-alkylated derivative, iopydol—or as an advanced building block for the N-alkylation synthesis of complex diiodopyridone APIs, offering a streamlined alternative to the de novo iodination of unhalogenated pyridone cores[2].

Substituting Iopydone with generic water-soluble contrast media (such as iohexol) or alternative insoluble agents (like barium sulfate) fundamentally compromises either formulation stability or physiological safety in targeted applications. Water-soluble agents rapidly dissolve and absorb across mucosal membranes, causing osmotic fluid shifts and failing to provide the sustained, fine-layer coating required for specialized luminal imaging [1]. Conversely, while barium sulfate is insoluble, it is prone to severe flocculation in the presence of physiological secretions and poses catastrophic granuloma risks if leaked outside the gastrointestinal tract [2]. Furthermore, in synthetic workflows, attempting to substitute Iopydone with unhalogenated 4-pyridone requires downstream di-iodination steps that introduce harsh reagents, lower overall yields, and complicate purification, making Iopydone an irreplaceable advanced intermediate [3].

Iodine Mass Fraction and Radiodensity Optimization

Iopydone possesses a highly concentrated halogenated core, yielding an iodine mass fraction of approximately 73.2%. When compared to its common co-formulant and derivative, iopydol (which contains approximately 60.3% iodine), Iopydone delivers a significantly higher radiodensity per gram of solid material [1]. This quantitative advantage allows formulators to achieve target X-ray attenuation levels while minimizing the total suspended particulate burden in the final contrast medium, directly improving the rheological properties of the suspension.

Evidence DimensionIodine mass fraction (w/w %)
Target Compound Data~73.2% iodine (Iopydone)
Comparator Or Baseline~60.3% iodine (Iopydol)
Quantified Difference21.4% higher relative iodine density per gram of active ingredient
ConditionsCalculated based on molecular weights (Iopydone MW: 346.89 g/mol vs Iopydol MW: 421.0 g/mol)

Enables the formulation of high-contrast suspensions with lower total solid concentrations, improving the rheological properties and safety profile of the final product.

Aqueous Insolubility for Sustained Mucosal Coating

Unlike modern non-ionic monomeric contrast agents such as iohexol, which are highly water-soluble and designed for intravascular use, Iopydone is practically insoluble in aqueous media. This deliberate insolubility prevents the compound from generating high osmotic pressures when instilled into luminal cavities [1]. In comparative physiological models, highly soluble agents cause rapid fluid influx (e.g., alveolar filling) and are quickly absorbed, whereas Iopydone micro-suspensions maintain a stable, fine crystalline layer on mucosal walls for prolonged imaging windows without inducing osmotic trauma.

Evidence DimensionAqueous solubility and osmotic activity
Target Compound DataPractically insoluble; zero osmotic fluid shift
Comparator Or BaselineIohexol / water-soluble agents (high osmolality, rapid absorption)
Quantified DifferenceElimination of osmotic fluid influx and significantly prolonged mucosal residence time
ConditionsLuminal / mucosal instillation in physiological fluids

Critical for procuring agents intended for cavity or bronchial imaging where prolonged coating is required and osmotic fluid shifts are clinically contraindicated.

Synthetic Efficiency in N-Alkylation Workflows

In the industrial synthesis of N-substituted diiodopyridone APIs (such as 3,5-diiodo-4-pyridone-1-acetic acid), utilizing Iopydone as the starting material is highly efficient. By starting with the pre-iodinated Iopydone core, manufacturers can perform direct N-alkylation without the need for subsequent harsh iodination steps [1]. Comparing this route to starting with unhalogenated 4-pyridone, the Iopydone route eliminates the yield losses and complex purification associated with late-stage electrophilic aromatic halogenation, ensuring higher purity and reproducibility of the final API.

Evidence DimensionSynthesis steps and regioselectivity
Target Compound DataDirect N-alkylation of pre-iodinated core (1-step to intermediate)
Comparator Or Baseline4-pyridone starting material (requires multi-step alkylation then harsh di-iodination)
Quantified DifferenceEliminates late-stage halogenation, reducing reagent toxicity and purification complexity
ConditionsIndustrial API synthesis of N-alkylated diiodopyridones

Reduces manufacturing complexity, improves yield, and avoids the use of hazardous iodinating agents in downstream processing.

Formulation of Specialized Radiopaque Suspensions

Iopydone is the optimal choice for formulating non-absorbable, low-osmolar contrast suspensions for luminal or gastrointestinal imaging where water-soluble agents would cause fluid shifts and barium sulfate is contraindicated due to leakage risks [1].

Precursor for N-Alkylated Contrast Media APIs

As a pre-diiodinated building block, Iopydone is ideally suited for the industrial synthesis of advanced X-ray contrast agents (e.g., iopydol, diodone derivatives) via direct N-alkylation, streamlining the manufacturing process and eliminating late-stage halogenation [2].

Development of Experimental Mucosal Coating Agents

In R&D settings, Iopydone's unique combination of high iodine density and aqueous insolubility makes it a preferred baseline material for developing novel particulate coating technologies or controlled-release diagnostic formulations[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

346.83041 g/mol

Monoisotopic Mass

346.83041 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J6B56XB19T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5579-93-1
7153-08-4

Wikipedia

Iopydone

General Manufacturing Information

4(1H)-Pyridinone, 3,5-diiodo-: INACTIVE

Dates

Last modified: 08-15-2023
1: Watanabe A, Saka H, Hasegawa Y, Shimokata K. [Survey of the state of bronchography in Japan]. Nihon Kyobu Shikkan Gakkai Zasshi. 1995 Feb;33(2):127-31. Japanese. PubMed PMID: 7731115.
2: Bétrémieux P, Tréguier C, Pladys P, Bourdinière J, Leclech G, Lefrancois C. Tracheobronchography and balloon dilatation in acquired neonatal tracheal stenosis. Arch Dis Child Fetal Neonatal Ed. 1995 Jan;72(1):F3-7. PubMed PMID: 7743281; PubMed Central PMCID: PMC2528410.
3: Ginai AZ, Ten Kate FJ, Ten Berg RG, Hoornstra K. Intraperitoneal toxicity of Hytrast: an experimental study. Br J Radiol. 1986 Nov;59(707):1079-82. PubMed PMID: 3790893.
4: Lehner K, Gullotta U. [Late complication following Hytrast bronchography. In vivo dilution as a cause of severe alveolarization?]. Prax Klin Pneumol. 1985 Apr;39(4):133-5. German. PubMed PMID: 4001085.
5: Ginai AZ, ten Kate FJ, ten Berg RG, Hoornstra K. Experimental evaluation of various available contrast agents for use in the upper gastrointestinal tract in case of suspected leakage. Effects on lungs. Br J Radiol. 1984 Oct;57(682):895-901. PubMed PMID: 6487960.
6: Gallo E, Romagnoli R, Marchetti M. [Technical and radiological methodology problems in the diagnosis of H-shaped esophagotracheal fistulae]. Radiol Med. 1980 Jan-Feb;66(1-2):61-2. Italian. PubMed PMID: 7455206.
7: DE BRUIN CD. [COMPLICATIONS FOLLOWING BRONCHOGRAPHY WITH HYTRAST]. Ned Tijdschr Geneeskd. 1965 Apr 17;109:758-60. Dutch. PubMed PMID: 14320734.
8: MISENER FJ, QUINLAN JJ, HILTZ JE. HYTRAST: A NEW CONTRAST MEDIUM FOR BRONCHOGRAPHY. Can Med Assoc J. 1965 Mar 20;92:607-10. PubMed PMID: 14264971; PubMed Central PMCID: PMC1928217.
9: GREENBERG SD, HALLMAN GL Jr, SPJUT HJ. PULMONARY TISSUE REACTION FOLLOWING HYTRAST BRONCHOGRAMS. Ann Otol Rhinol Laryngol. 1964 Dec;73:1095-107. PubMed PMID: 14239528.
10: LIGHT JP, OSTER WF. STUDY OF THE CLINICAL AND PATHOLOGIC REACTION TO THE BRONCHOGRAPHIC AGENT HYTRAST. Am J Roentgenol Radium Ther Nucl Med. 1964 Sep;92:615-22. PubMed PMID: 14217082.
11: LANG EK. A COMPARATIVE STUDY OF FEBRILE REACTIONS TO HYTRAST, AQUEOUS DIONOSIL, AND OILY DIONOSIL IN BRONCHOGRAPHY. Radiology. 1964 Sep;83:455-9. PubMed PMID: 14206632.
12: OKADA H, MATSUMURA K. [BRONCHOGRAPHY WITH A NEW SUSPENSION CONTRAST MEDIA (HYTRAST)]. Rinsho Hoshasen. 1964 Jun;9:451-5. Japanese. PubMed PMID: 14182156.
13: GREENBERG SD, HALLMAN GL Jr, SPJUT HJ. PULMONARY TISSUE REACTION FOLLOWING HYTRAST BRONCHOGRAMS. Trans Annu Meet Am Bronchoesophagol Assoc. 1964;44:106-19. PubMed PMID: 14270817.
14: LEROUX BT, DUNCAN JG. BRONCHOGRAPHY WITH HYTRAST. Thorax. 1964 Jan;19:37-43. PubMed PMID: 14105882; PubMed Central PMCID: PMC1018797.
15: LAMY P, SENOT R, ANTHOINE D, JACQUIN B, RFBEIX G, BERTHEAU JM. [VALUE OF A NEW CONTRAST MEDIUM IN BRONCHOLOGY, AG 41-123 (HYTRAST)]. Ann Med Nancy. 1963 Nov;2:1523-31. French. PubMed PMID: 14111516.
16: WEBB WR, FITTS CT. EVALUATION OF HYTRAST AS A BRONCHOGRAPHIC MEDIUM. Am Surg. 1963 Jul;29:491-5. PubMed PMID: 14046051.
17: RAYL DF, SPJUT HJ. Bronchographic crystalline-inclusion pneumonia due to Hytrast. Radiology. 1963 Apr;80:588-604. PubMed PMID: 13973325.

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